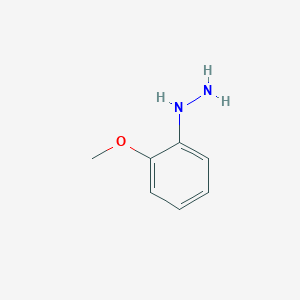

(2-Methoxyphenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGODPVCKFLEVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972886 | |

| Record name | (2-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6971-45-5, 57396-67-5 | |

| Record name | (2-Methoxyphenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of (2-Methoxyphenyl)hydrazine from o-Anisidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxyphenyl)hydrazine is a vital chemical intermediate, particularly significant in the pharmaceutical industry for the synthesis of indole-containing scaffolds, which are central to numerous therapeutic agents. This guide provides a comprehensive, in-depth technical overview of its synthesis from the readily available precursor, o-anisidine. The synthesis proceeds via a two-step sequence involving the diazotization of o-anisidine to form a diazonium salt, followed by a controlled reduction to yield the target hydrazine. This document elucidates the underlying reaction mechanisms, provides a detailed, step-by-step experimental protocol, outlines critical safety considerations, and discusses the application of the product in drug development, specifically in the context of the Fischer indole synthesis.

Introduction and Strategic Importance

This compound serves as a key building block in organic synthesis. Its primary utility for drug development professionals lies in its role as a precursor in the Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus.[1][2] The indole moiety is a privileged scaffold found in a vast array of pharmacologically active compounds, including antimigraine agents of the triptan class.[1] The methoxy substituent at the ortho position of the phenylhydrazine influences the regioselectivity of the subsequent indole cyclization, allowing for the targeted synthesis of 7-methoxyindoles.[3]

The synthesis route from o-anisidine is a classic and cost-effective pathway. It involves two fundamental transformations in organic chemistry:

-

Diazotization: The conversion of a primary aromatic amine (o-anisidine) into a diazonium salt using nitrous acid.

-

Reduction: The reduction of the intermediate diazonium salt to the corresponding hydrazine.

This guide is structured to provide both the theoretical underpinnings and the practical, actionable knowledge required to perform this synthesis safely and efficiently in a laboratory setting.

Reaction Mechanism and Scientific Rationale

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The process is a sequential, one-pot reaction.

Step 1: Diazotization of o-Anisidine

The first stage is the formation of the 2-methoxybenzenediazonium chloride intermediate. o-Anisidine is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl).[4]

-

Causality of Experimental Choices:

-

Low Temperature (0–5 °C): This is the most critical parameter. Aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.[5][6] Maintaining a low temperature ensures the stability of the diazonium intermediate for the subsequent reduction step.

-

Excess Strong Acid (HCl): An excess of hydrochloric acid (typically >2 molar equivalents) is necessary. One equivalent reacts with o-anisidine to form the soluble hydrochloride salt. The second equivalent reacts with sodium nitrite to generate nitrous acid (HNO₂) in situ, the actual diazotizing agent. An excess also helps to maintain a low pH, which suppresses the formation of diazoamino compounds and other side products.[7]

-

Slow Addition of Nitrite: The aqueous solution of sodium nitrite is added dropwise to the acidic solution of o-anisidine.[4] This slow addition allows for better temperature control, as the diazotization reaction is exothermic, and prevents a localized buildup of nitrous acid, which is unstable.

-

Step 2: Reduction of the Diazonium Salt

Once the diazotization is complete, the diazonium salt is reduced to this compound. While various reducing agents like stannous chloride (SnCl₂) can be used, a common and effective method employs sodium sulfite (Na₂SO₃) or sodium dithionite (Na₂S₂O₄).[5][8][9] The sulfite reduction is a two-part process involving the initial formation of a diazosulfonate, which is then reduced to the hydrazine sulfite, and finally hydrolyzed to the hydrazine hydrochloride.

-

Causality of Experimental Choices:

-

Controlled pH: During the reduction with sodium sulfite, the pH is carefully managed. The diazonium salt solution is added to the sulfite solution, and the pH is often maintained in the range of 6-7.[8][10]

-

Hydrolysis: The intermediate hydrazine sulfonate salt is hydrolyzed under acidic conditions (by adding more HCl) and gentle heating to liberate the final this compound, which is typically isolated as its more stable hydrochloride salt.[6]

-

Visualization of Synthesis Pathway and Mechanism

Overall Synthesis Workflow

The diagram below outlines the high-level workflow for the synthesis.

Caption: High-level workflow for the synthesis of this compound HCl.

Chemical Reaction Mechanism

This diagram details the molecular transformations during the synthesis.

Caption: Simplified reaction scheme for this compound HCl synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed with strict adherence to all safety precautions.[4][6]

Reagents and Materials

| Reagent/Material | Molecular Wt. | Amount | Molar Equiv. |

| o-Anisidine | 123.15 g/mol | 20.14 g | 1.0 |

| Concentrated HCl (~37%) | 36.46 g/mol | ~54 mL | ~4.0 |

| Sodium Nitrite (NaNO₂) | 69.00 g/mol | 11.5 g | 1.02 |

| Sodium Sulfite (Na₂SO₃) | 126.04 g/mol | 41.6 g | 2.0 |

| Deionized Water | 18.02 g/mol | As needed | - |

| Ice | - | As needed | - |

| Starch-Iodide Paper | - | - | - |

| Congo Red Paper | - | - | - |

Step-by-Step Procedure

-

Preparation of o-Anisidine Hydrochloride Solution:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 20.14 g (0.163 mol) of o-anisidine and 100 mL of water.

-

While stirring, slowly add 33 mL of concentrated hydrochloric acid. The o-anisidine will dissolve to form its hydrochloride salt.

-

Cool the solution to 0 °C using an ice-salt bath. The hydrochloride salt may partially precipitate.

-

-

Diazotization:

-

Prepare a solution of 11.5 g (0.167 mol) of sodium nitrite in 40 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the cold, stirred o-anisidine hydrochloride suspension over a period of approximately 1 hour.[4]

-

Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, continue stirring for 30 minutes in the cold bath.

-

Verify the completion of the diazotization. A drop of the reaction mixture should turn starch-iodide paper blue (indicating a slight excess of nitrous acid), and Congo red paper should remain blue (indicating sufficient acidity).[7]

-

-

Reduction:

-

In a separate 1 L beaker, prepare a solution of 41.6 g (0.33 mol) of sodium sulfite in 200 mL of water. Cool this solution to 10-15 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred sodium sulfite solution. Control the rate of addition to keep the temperature below 20 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Hydrolysis and Isolation:

-

Slowly add 21 mL of concentrated hydrochloric acid to the reaction mixture.

-

Gently heat the mixture to 60-70 °C and hold at this temperature for 30 minutes to hydrolyze the intermediate.

-

Cool the mixture in an ice bath to precipitate the this compound hydrochloride.

-

Collect the solid product by vacuum filtration, wash it with a small amount of ice-cold water, followed by a cold ethanol wash to aid drying.

-

Dry the product in a vacuum oven at a low temperature (~40-50 °C).

-

Safety Precautions: A Critical Overview

Handling the chemicals involved in this synthesis requires stringent safety protocols. A thorough risk assessment must be conducted before commencing any work.

-

o-Anisidine:

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[11][12] It is a suspected carcinogen and mutagen.[13]

-

Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.[13][14] Avoid creating aerosols or dust.

-

-

Aryl Diazonium Salts:

-

Hazards: Potentially explosive, especially when isolated in a dry state. They are highly shock- and friction-sensitive. NEVER ISOLATE THE DIAZONIUM SALT INTERMEDIATE.

-

Handling: Always keep the diazonium salt in a cold, aqueous solution and use it immediately in the next step.[15] Ensure the reaction temperature never exceeds the recommended limits.

-

-

Hydrazine Derivatives:

-

Hazards: Hydrazines are generally toxic and are suspected carcinogens.

-

Handling: Handle the final product with the same level of care as the starting material (o-anisidine), using a fume hood and appropriate PPE.

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[14] Remove contaminated clothing.

-

Inhalation: Move to fresh air immediately.[12]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite), and dispose of it as hazardous waste.[14] Evacuate the area for larger spills.

-

Application in Drug Development: The Fischer Indole Synthesis

The primary value of this compound for the target audience is its application in the Fischer indole synthesis.[16] This reaction involves the condensation of the hydrazine with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a[13][13]-sigmatropic rearrangement and cyclization to form the indole ring.[1][2]

Caption: Role of this compound in the Fischer Indole Synthesis.

Using this compound in this reaction with a suitable carbonyl partner allows for the direct synthesis of indole scaffolds with a methoxy group at the 7-position, a common structural motif in neurologically active pharmaceuticals.[3][16]

References

-

Abe, Y., et al. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]

-

Loba Chemie. (2016). O-ANISIDINE FOR SYNTHESIS MSDS. Available at: [Link]

- Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.

-

Sdfine. (n.d.). o-anisidine Safety Data Sheet. Available at: [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

AGR Enterprises. (n.d.). Material Safety Data Sheet - o-Anisidine MSDS. Available at: [Link]

- Google Patents. (n.d.). KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation.

-

ResearchGate. (2023). Diazotization of o-anisidine. Available at: [Link]

- Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]

- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Britton, J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central. Available at: [Link]

-

ResearchGate. (2011). The Reduction of Diazonium Salts in Organic Synthesis. Available at: [Link]

-

CDR FoodLab®. (2014). The p-Anisidine Value determination against the oxidation in fats and oils. Available at: [Link]

-

ResearchGate. (2022). Does anybody have the AOAC protocol for p-anisidine value?. Available at: [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 5. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 6. KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 11. lobachemie.com [lobachemie.com]

- 12. agr11.com [agr11.com]

- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

- 14. O-ANISIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of (2-Methoxyphenyl)hydrazine

Introduction

(2-Methoxyphenyl)hydrazine, also known as o-anisylhydrazine, is a substituted hydrazine derivative of significant interest in synthetic organic chemistry. Its unique structural features, particularly the presence of a nucleophilic hydrazine moiety and an electron-donating methoxy group on the phenyl ring, make it a versatile building block for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its characteristic reactivity, established experimental protocols, and critical safety considerations. The primary focus is on its application as a key intermediate in the pharmaceutical and fine chemical industries, most notably in the construction of indole scaffolds via the Fischer indole synthesis.

This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this reagent in their synthetic workflows. The information presented herein is synthesized from technical data sheets, peer-reviewed literature, and established chemical databases to ensure accuracy and reliability.

Compound Identification and Core Properties

Accurate identification is the foundation of any chemical workflow. This compound is most commonly handled and supplied as its hydrochloride salt for improved stability. It is crucial to distinguish between the free base and its salt form, as their physical properties differ significantly.

Table 1: Core Identifiers and Physical Properties

| Property | This compound (Free Base) | This compound HCl (Salt) | Source(s) |

| Synonyms | o-Anisylhydrazine | (2-Methoxy-phenyl)-hydrazine hydrochloride | [1][2] |

| CAS Number | 18312-46-4 | 6971-45-5 | [1][3] |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₁ClN₂O | [1][4] |

| Molecular Weight | 138.17 g/mol | 174.63 g/mol | [1][4] |

| Appearance | Data not consistently available; may be an oil or low-melting solid | White to off-white or pink solid/crystals | [5] |

| Melting Point | 43 °C | ~155 °C | [2][6] |

| Boiling Point | 263.5 °C (Predicted) | Not applicable (decomposes) | [2] |

| Solubility | Slightly soluble in DMSO and very slightly in Methanol.[2] The phenyl group imparts hydrophobic character, while the hydrazine and methoxy groups can engage in hydrogen bonding, leading to complex solubility behavior.[7] | Soluble in water. | [8] |

The hydrochloride salt is generally preferred for storage and handling due to the increased stability of the protonated hydrazine group, which is less susceptible to aerial oxidation compared to the free base.

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques. The data below are predicted key features based on the compound's structure, with reference to available data.[9][10][11]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (multiplets in the range of ~6.8-7.3 ppm), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and broad signals corresponding to the hydrazine (-NHNH₂) protons.

-

¹³C NMR: The carbon spectrum will display signals for the four distinct aromatic carbons, the methoxy carbon (~55 ppm), and the carbon attached to the hydrazine group.

-

IR Spectroscopy: Key vibrational bands include N-H stretching for the hydrazine group (typically in the 3200-3400 cm⁻¹ region), C-H stretching for the aromatic and methoxy groups (~2800-3100 cm⁻¹), C=C stretching for the aromatic ring (~1500-1600 cm⁻¹), and a strong C-O stretching band for the methoxy ether linkage (~1250 cm⁻¹).[9]

-

Mass Spectrometry: The mass spectrum of the free base will show a molecular ion peak (M⁺) at m/z 138, with fragmentation patterns corresponding to the loss of hydrazine and methoxy moieties.[9]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the nucleophilic character of the terminal nitrogen atom of the hydrazine group. This makes it an excellent reagent for condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones.

The Fischer Indole Synthesis: A Cornerstone Reaction

The most prominent application of this compound is as a precursor in the Fischer indole synthesis, a powerful acid-catalyzed reaction for creating the indole ring system, a privileged scaffold in medicinal chemistry.[12]

The general mechanism involves:

-

Hydrazone Formation: Reaction of this compound with an aldehyde or ketone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[6][6]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement (akin to a Claisen rearrangement) forms a new C-C bond.

-

Aromatization & Cyclization: Loss of ammonia leads to the formation of the aromatic indole ring.

The "Abnormal" Fischer Indole Synthesis

A noteworthy characteristic of 2-substituted phenylhydrazones is their potential to undergo "abnormal" cyclization. In the case of this compound, reaction with certain ketones (like ethyl pyruvate) in the presence of strong acids such as HCl can lead to cyclization at the methoxy-substituted position.[13][14] This results in the nucleophilic displacement of the methoxy group by the chloride ion from the acid, yielding a 6-chloroindole as a major product instead of the expected 7-methoxyindole.[13][15] This peculiarity provides a unique synthetic route to otherwise difficult-to-access indole derivatives but must be considered during reaction design to avoid unintended products.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol: Synthesis of this compound from o-Anisidine

This procedure is based on a common two-step diazotization and reduction process.[16]

Step 1: Diazotization of o-Anisidine

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0 °C, combine o-anisidine (1.0 eq) and aqueous hydrochloric acid (~2.5 eq).

-

While maintaining the temperature at 0 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise. The rate of addition should be controlled to keep the temperature from rising above 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30-60 minutes. The solution should be used immediately in the next step.

Step 2: Reduction to Hydrazine

-

In a separate, larger flask, prepare a solution of sodium sulfite (or sodium bisulfite) in water.

-

Cool this reducing solution to 60-70 °C and slowly add the previously prepared diazonium salt solution. The pH should be maintained around 6.[16]

-

After the addition is complete, continue stirring at this temperature for approximately 1.5 hours.

-

Acidify the mixture with concentrated hydrochloric acid to a low pH and then cool to 5 °C to precipitate this compound hydrochloride.[16]

-

Filter the solid product, wash with cold water, and dry under vacuum.

Protocol: Fischer Indole Synthesis of 7-Methoxyindole

This protocol describes a general procedure for reacting this compound hydrochloride with a ketone.

-

If starting with the hydrochloride salt, neutralize it to the free base. This can be done by dissolving the salt in water, adding a base like 10% NaOH solution until the solution is alkaline, and then extracting the free base with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under vacuum.[17]

-

Combine the this compound free base (1.0 eq) and the desired ketone (1.0-1.2 eq) in a suitable solvent such as ethanol, acetic acid, or toluene.

-

Add an acid catalyst. Catalysts can range from protic acids like sulfuric acid or polyphosphoric acid (PPA) to Lewis acids like zinc chloride (ZnCl₂).[12] The choice of acid and solvent is critical and can influence the reaction outcome.

-

Heat the reaction mixture to reflux and monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the mixture, neutralize the acid catalyst carefully, and perform a workup, typically involving extraction with an organic solvent.

-

Purify the crude product using column chromatography on silica gel to obtain the desired indole.

Safety and Handling

This compound and its salts are hazardous chemicals that must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[18] It causes skin and serious eye irritation.[18][19]

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[19][20]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]

-

Avoid breathing dust or fumes. Minimize dust generation.[5][19]

-

Wash hands thoroughly after handling.[20]

-

-

Storage:

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[19][20]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of indole-containing molecules relevant to the pharmaceutical industry. Its utility is underscored by its participation in the Fischer indole synthesis. However, a thorough understanding of its physical properties, reactivity—including its propensity for abnormal cyclization pathways—and handling requirements is essential for its safe and effective use. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this important chemical intermediate in their research and development endeavors.

References

-

Solubility of Things. [2-(4-methoxyphenyl)-1-methyl-ethyl]hydrazine. [Link]

-

Ishii, H. et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

-

PubChem. 2-Methoxyphenylhydrazine Hydrochloride. [Link]

-

LookChem. Cas 18312-46-4, (2-METHOXY-PHENYL)-HYDRAZINE. [Link]

-

Ishii, H. et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Yakugaku Zasshi. [Link]

-

Solubility of Things. 2-(4-Methoxyphenyl)ethylhydrazine. [Link]

-

J-Stage. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxyphenylhydrazine Hydrochloride: A Versatile Chemical Intermediate for Synthesis and Research. [Link]

- Google Patents.

-

Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%. [Link]

-

The Royal Society of Chemistry. Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. [Link]

-

NIH National Center for Biotechnology Information. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. [Link]

- Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Cas 18312-46-4,(2-METHOXY-PHENYL)-HYDRAZINE | lookchem [lookchem.com]

- 3. This compound hydrochloride | 6971-45-5 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound hydrochloride(6971-45-5) IR Spectrum [m.chemicalbook.com]

- 11. asianpubs.org [asianpubs.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. benchchem.com [benchchem.com]

- 16. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

- 21. echemi.com [echemi.com]

An In-depth Technical Guide to (2-Methoxyphenyl)hydrazine hydrochloride (CAS 6971-45-5) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Methoxyphenyl)hydrazine hydrochloride, a versatile reagent pivotal in synthetic chemistry, particularly in the construction of heterocyclic scaffolds relevant to pharmaceutical development. This document moves beyond a simple recitation of properties to offer in-depth insights into its application, underlying reaction mechanisms, and critical safety protocols, tailored for the practicing researcher and drug development professional.

Core Chemical and Physical Properties

This compound hydrochloride is a salt of the organic base this compound. The hydrochloride form enhances its stability and simplifies handling compared to the free base. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 6971-45-5 | [1] |

| Molecular Formula | C₇H₁₁ClN₂O | [1] |

| Molecular Weight | 174.63 g/mol | [1] |

| Appearance | White to pinkish or light yellow to brown powder/crystal | [2][3] |

| Melting Point | 118-120°C | [3] |

| Purity (typical) | ≥ 98.0% (HPLC) | [4] |

| Solubility | Soluble in water. Expected to be more soluble in polar organic solvents like methanol and ethanol, and less soluble in non-polar solvents. | [3][5] |

Synthesis of this compound hydrochloride

The synthesis of this compound hydrochloride typically begins with the diazotization of o-anisidine (2-methoxyaniline). The resulting diazonium salt is then reduced to form the hydrazine, which is subsequently isolated as the hydrochloride salt.

A general synthetic workflow is as follows:

-

Diazotization: o-Anisidine is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5°C) to form the corresponding diazonium salt.[6][7]

-

Reduction: The diazonium salt is then reduced to the hydrazine. Common reducing agents for this transformation include tin(II) chloride in concentrated hydrochloric acid or sodium sulfite followed by acid hydrolysis.[7][8]

-

Isolation: The resulting this compound is then precipitated and isolated as its hydrochloride salt.[7]

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.

Caption: Synthesis of this compound hydrochloride.

The Fischer Indole Synthesis: A Cornerstone Application

This compound hydrochloride is a key reagent in the Fischer indole synthesis, a powerful and widely used method for constructing indole rings.[9][10][11] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of this compound with an aldehyde or ketone.[10]

The "Normal" vs. "Abnormal" Fischer Indole Synthesis

A fascinating and critical aspect of using this compound in the Fischer indole synthesis is the potential for both "normal" and "abnormal" reaction pathways, depending on the reaction conditions.[9]

-

Normal Pathway: This pathway proceeds as expected, with cyclization occurring at the C6 position of the phenylhydrazine ring, leading to the formation of a 7-methoxyindole derivative. This is generally favored when using catalysts like sulfuric acid in ethanol.[9]

-

Abnormal Pathway: Under certain conditions, particularly with hydrochloric acid in ethanol, the reaction can proceed via an "abnormal" pathway.[9] In this case, cyclization occurs at the C2 position, leading to the displacement of the methoxy group and the formation of a 6-substituted indole. For instance, the reaction with ethyl pyruvate can yield ethyl 6-chloroindole-2-carboxylate as the major product.[9]

The formation of these different products is believed to proceed through a dienone-imine intermediate. The nature of the acid catalyst and solvent system plays a crucial role in directing the reaction towards either the normal or abnormal product.[2]

The following diagram illustrates the divergent pathways of the Fischer indole synthesis with this compound.

Sources

- 1. 2-Methoxyphenylhydrazine Hydrochloride | C7H11ClN2O | CID 2849445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound hydrochloride | 6971-45-5 [amp.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. (2-METHOXY-PHENYL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]

- 7. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 8. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic Guide to (2-Methoxyphenyl)hydrazine: Elucidating Molecular Structure and Purity

Introduction: The Significance of (2-Methoxyphenyl)hydrazine and its Spectroscopic Characterization

This compound, a key building block in synthetic organic chemistry, plays a pivotal role in the development of a wide array of pharmaceuticals and other high-value chemical entities. Its utility largely stems from its reactive hydrazine moiety, which is instrumental in the Fischer indole synthesis, a cornerstone reaction for the construction of indole ring systems prevalent in numerous biologically active molecules. The precise molecular structure and purity of this compound are paramount to ensure the desired reaction outcomes and the integrity of the final products.

This in-depth technical guide provides a comprehensive analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As Senior Application Scientists, our goal is to move beyond a mere presentation of data. We will delve into the causality behind the observed spectral features, offering field-proven insights into experimental design, data acquisition, and interpretation. This guide is designed to be a self-validating system for researchers, scientists, and drug development professionals, grounding all claims in authoritative sources and established scientific principles.

The structure of this compound is presented below, and its spectral characterization is essential for confirming its identity and purity.

Caption: Workflow for ¹H NMR spectral acquisition and processing.

Data Interpretation:

The ¹H NMR spectrum of this compound hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the hydrazine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

-

Aromatic Protons (δ 6.8 - 7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-disubstitution, they will form a complex multiplet pattern. The electron-donating methoxy group and the electron-donating (though less so) hydrazine group will influence the chemical shifts of the adjacent protons. Generally, electron-donating groups shield aromatic protons, shifting their signals to a higher field (lower ppm). [1][2]* Methoxy Protons (-OCH₃, δ ~3.8 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is characteristic of a methyl group attached to an oxygen atom.

-

Hydrazine Protons (-NH-NH₂): The protons on the nitrogen atoms are exchangeable and their chemical shifts can be broad and variable, often appearing between δ 4.0 and 8.0 ppm. In the hydrochloride salt, these protons will be protonated, leading to broader signals and potentially different chemical shifts. Their integration value will correspond to the number of protons on the hydrazine moiety.

Table 1: Predicted ¹H NMR Data for this compound Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H3-H6) | 6.8 - 7.5 | Multiplet | 4H |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |

| Hydrazine (-NHNH₃⁺) | 4.0 - 8.0 (broad) | Broad Singlet | 4H |

Note: Predicted data is based on established chemical shift values for similar functional groups and may vary slightly from experimental values.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Experimental Protocol:

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope (~1.1%), a greater number of scans and a longer acquisition time are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation:

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

-

Aromatic Carbons (δ 110 - 160 ppm): The six carbons of the benzene ring will resonate in this region. The carbon attached to the oxygen of the methoxy group (C1) will be significantly deshielded and appear at a lower field (higher ppm). The carbon attached to the hydrazine group (C2) will also be deshielded. The remaining four aromatic carbons will have chemical shifts influenced by the substituents. [3]* Methoxy Carbon (-OCH₃, δ ~55 ppm): The carbon of the methoxy group will appear as a single peak in the upfield region, characteristic of an sp³-hybridized carbon attached to an oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-O) | ~150 |

| C2 (C-N) | ~140 |

| C3 - C6 | 110 - 130 |

| -OCH₃ | ~55 |

Note: Predicted data is based on established chemical shift values for similar functional groups and may vary slightly from experimental values.

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups through Molecular Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and the functional groups they are part of.

Experimental Protocol:

For a solid sample like this compound hydrochloride, the potassium bromide (KBr) pellet method is a common and effective sample preparation technique. [4][5]

Caption: Workflow for FTIR analysis using the KBr pellet method.

Data Interpretation:

The IR spectrum of this compound hydrochloride will display characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching (3200-3400 cm⁻¹): The N-H bonds of the hydrazine group will give rise to one or more bands in this region. Primary amines typically show two bands (symmetric and asymmetric stretching), while the protonated amine in the hydrochloride salt will show broad absorptions. [6][7]* C-H Stretching (Aromatic and Aliphatic, 2850-3100 cm⁻¹): The C-H bonds of the aromatic ring will appear as sharp bands just above 3000 cm⁻¹, while the C-H bonds of the methoxy group will appear just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic, 1450-1600 cm⁻¹): The carbon-carbon double bonds within the benzene ring will produce several sharp, medium-intensity bands in this region.

-

C-O Stretching (Ether, 1000-1300 cm⁻¹): The C-O bond of the methoxy group will exhibit a strong absorption band in this region, typically around 1250 cm⁻¹ for an aryl alkyl ether. [8]* N-H Bending (1550-1650 cm⁻¹): The bending vibration of the N-H bonds in the hydrazine group will appear in this region.

-

C-N Stretching (1250-1335 cm⁻¹): The stretching vibration of the C-N bond in an aromatic amine is typically observed in this range. [7] Table 3: Key IR Absorption Bands for this compound Hydrochloride

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Hydrazine (-NHNH₃⁺) | N-H Stretch | 3200-3400 (broad) | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3000-3100 | Medium-Weak |

| Methoxy (-OCH₃) | C-H Stretch | 2850-2960 | Medium |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium-Strong |

| Aryl Ether (C-O) | C-O Stretch | 1230-1270 | Strong |

| Hydrazine (-NHNH₃⁺) | N-H Bend | 1550-1650 | Medium |

| Aromatic Amine (C-N) | C-N Stretch | 1250-1335 | Medium-Strong |

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol:

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique. The gas chromatograph separates the components of a sample, and the mass spectrometer provides a mass spectrum for each component as it elutes. [9][10]

Caption: Workflow for GC-MS analysis.

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ion peaks resulting from the breakdown of the molecular ion. The fragmentation pattern is a unique fingerprint of the molecule.

-

Molecular Ion (M⁺): For this compound (C₇H₁₀N₂O), the molecular weight is 138.17 g/mol . The molecular ion peak is expected at m/z = 138. [11]* Key Fragmentation Pathways: The fragmentation of phenylhydrazines is influenced by the stability of the resulting ions and neutral fragments. Common fragmentation pathways include:

-

Loss of the hydrazine moiety: Cleavage of the C-N bond can lead to fragments corresponding to the methoxyphenyl cation.

-

Loss of a methyl group: The methoxy group can lose a methyl radical, resulting in a fragment at M-15.

-

Loss of formaldehyde (CH₂O): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment at M-30.

-

Cleavage of the N-N bond: This can lead to various nitrogen-containing fragments.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 138 | [C₇H₁₀N₂O]⁺ (Molecular Ion) |

| 123 | [M - CH₃]⁺ |

| 108 | [M - N₂H₂]⁺ or [M - CH₂O]⁺ |

| 107 | [C₇H₇O]⁺ (Methoxyphenyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative intensities of the fragment peaks will depend on the ionization energy and the stability of the fragments.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of the NMR, IR, and MS spectra of this compound provides a robust and self-validating framework for its structural characterization and purity assessment. Each spectroscopic technique offers a unique and complementary piece of the molecular puzzle. ¹H and ¹³C NMR spectroscopy elucidate the detailed carbon-hydrogen framework and the connectivity of the atoms. Infrared spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies. Mass spectrometry provides the molecular weight and a fragmentation fingerprint that further corroborates the proposed structure.

By integrating the data from these three powerful analytical techniques, researchers, scientists, and drug development professionals can confidently verify the identity and quality of this compound, ensuring the reliability and reproducibility of their synthetic endeavors. This guide serves as a testament to the power of a multi-technique spectroscopic approach in modern chemical analysis.

References

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. [Link]

-

Organic Chemistry at CU Boulder. Aromatics. [Link]

-

Gas Chromatography - Mass Spectrometry. [Link]

-

PubChem. This compound hydrochloride. [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

- Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623.

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Engineering Research, 12(2), 1-8.

-

Truman ChemLab. (2002, August 6). GAS CHROMATOGRAPHY / MASS SPECTROMETRY. [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

Kintek Pellet Press. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

IJSAR. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]

-

IR SPECTROSCOPY (IR). [Link]

-

IR: amines. [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules. [Link]

-

Harvey, D. (2020, August 15). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Clark, J. (2022, October). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Wikipedia. (2023, December 1). Fragmentation (mass spectrometry). [Link]

-

Chemistry LibreTexts. (2024, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

-

Wiley Science Solutions. Spectral Databases. [Link]

-

Truman ChemLab. GC-MS procedure and background. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Wiley. (2025, November 19). Wiley expands spectral libraries with major updates to IR, Raman, and LC-MS collections. [Link]

- Parker, W. O. (2018). How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution. Concepts in Magnetic Resonance Part A, 2018.

-

KPU Pressbooks. 6.5 NMR Theory and Experiment – Organic Chemistry I. [Link]

-

ResearchGate. Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

-

ResearchGate. Figure 3. (a) FT-IR spectra of polymers. i, poly(TPC−hydrazine); ii,.... [Link]

-

Scribd. 1H-NMR Organic Structure Guide. [Link]

-

JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link]

-

ResearchGate. Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and.... [Link]

-

ResearchGate. IR spectra of hydrazones I and complexes II–V | Download Table. [Link]

-

ResearchGate. FTIR spectra of (a) fatty hydrazides and (bi-biv) N,N-dimethyl fatty.... [Link]

-

ACS Publications. Infrared spectra of hydrazine and products of its reactions with HF, F2, and O3 in solid argon. [Link]

-

PubChem. 4-Methoxyphenylhydrazine hydrochloride. [Link]

-

SpectraBase. Hydrazine. [Link]

-

SpectraBase. Methoxyamine hydrochloride. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. youtube.com [youtube.com]

- 3. acdlabs.com [acdlabs.com]

- 4. shimadzu.com [shimadzu.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. gaussian.com [gaussian.com]

- 7. Matrix-assisted laser desorption/ionization tandem mass spectrometry and post-source decay fragmentation study of phenylhydrazones of N-linked oligosaccharides from ovalbumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. etamu.edu [etamu.edu]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. SpectraBase - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of (2-Methoxyphenyl)hydrazine in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility of (2-Methoxyphenyl)hydrazine, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document elucidates the physicochemical principles governing its solubility, presents available qualitative data, and offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility in various organic solvents. By integrating theoretical insights with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Significance of Solubility

This compound (also known as o-Anisylhydrazine) is a critical building block in synthetic organic chemistry, notably in the Fischer indole synthesis and the creation of various heterocyclic compounds with potential therapeutic activity[1]. A thorough understanding of its solubility is paramount for any laboratory or industrial application. Solubility data dictates the choice of reaction media, impacts reaction kinetics and yield, governs the efficiency of purification through crystallization, and is a cornerstone of formulation science in drug development. This guide moves beyond simple data reporting to explain the molecular characteristics that define the solubility behavior of this compound and provides the necessary protocols to empower researchers to generate reliable, quantitative data.

Physicochemical Properties & Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" is a foundational concept, meaning solutes dissolve best in solvents with similar polarity and intermolecular forces[2]. The structure of this compound offers several key features that influence its solubility profile.

-

Molecular Structure:

-

Hydrazine Moiety (-NH-NH₂): This group is highly polar and can act as both a hydrogen bond donor (two N-H bonds) and a hydrogen bond acceptor (two nitrogen atoms with lone pairs)[2][3]. This confers an affinity for polar, protic solvents (e.g., alcohols).

-

Methoxyphenyl Group (CH₃O-C₆H₄-): The aromatic ring is nonpolar and capable of π-π stacking interactions. The methoxy group adds a polar ether linkage that can act as a hydrogen bond acceptor but also contributes lipophilicity[3][4].

-

-

Key Physicochemical Parameters: These computed parameters provide a quantitative basis for predicting solubility behavior.

| Parameter | Value | Significance for Solubility | Source |

| Molecular Weight | 138.17 g/mol | Lower molecular weight generally favors solubility. | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.9808 | A LogP value near 1 indicates a relatively balanced hydrophilic-lipophilic character, suggesting solubility in a range of solvents but limited solubility in highly nonpolar or highly aqueous systems. | [2] |

| Topological Polar Surface Area (TPSA) | 47.28 Ų | This value suggests moderate polarity and the potential for hydrogen bonding. Compounds with TPSA < 60 Ų are generally considered to have good cell membrane permeability. | [2] |

| Hydrogen Bond Donors | 2 | Indicates the capacity to donate protons for hydrogen bonds, favoring solubility in protic solvents. | [2] |

| Hydrogen Bond Acceptors | 3 | Indicates the capacity to accept protons for hydrogen bonds from protic solvents or other donors. | [2] |

Expert Interpretation: The presence of both a polar, hydrogen-bonding hydrazine group and a moderately nonpolar methoxyphenyl ring results in an amphiphilic character. We can predict that this compound will exhibit its highest solubility in polar aprotic solvents (like DMSO, acetone) and polar protic solvents (like ethanol, methanol) where dipole-dipole interactions and hydrogen bonding can be maximized. Its solubility is expected to be significantly lower in nonpolar solvents like hexane, which can only engage in weak van der Waals forces.

Qualitative and Inferred Solubility Data

While precise quantitative data is not widely published, a qualitative understanding can be assembled from chemical supplier information and synthesis reports.

Reported Qualitative Solubility

The following table summarizes the explicitly stated, albeit non-quantitative, solubility data for this compound.

| Solvent | Reported Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][5] |

| Methanol | Very Slightly Soluble | [1][5] |

Note: The term "Very Slightly Soluble" can be ambiguous. In pharmaceutical contexts (USP), it often implies a solute-to-solvent ratio of 1:1000 to 1:10,000. This highlights the critical need for experimental verification.

Inferred Solubility from Synthetic Procedures

Solvent choices during chemical synthesis and purification provide strong, practical indicators of a compound's solubility.

-

Extraction Solvents: A patent detailing the preparation of methoxyphenyl hydrazine specifies its extraction from an aqueous layer using solvents such as toluene, benzene, hexane, or ethyl acetate . Another procedure uses diethyl ether for extraction[6][7]. This strongly implies that this compound is appreciably soluble in these common organic solvents.

-

Recrystallization Solvents: The methoxyphenyl moiety is generally considered favorable for promoting crystallization[8]. While specific recrystallization solvents for this exact compound are not detailed in the searched literature, general principles suggest that a good solvent system would be one in which the compound is soluble when hot but sparingly soluble when cold. A mixed solvent system, such as ethanol/water or toluene/hexane, is often effective for compounds with intermediate polarity.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of public quantitative data, this section provides a robust, self-validating protocol for determining the equilibrium solubility of this compound using the reliable shake-flask method. This method is a gold standard for its accuracy and reproducibility[2].

Principle

An excess amount of the solid solute is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated solution is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Caption: A generalized workflow for determining equilibrium solubility.

Step-by-Step Methodology

1. Preparation of Materials:

-

Ensure the this compound is of high purity (≥98%) and is a crystalline solid.

-

Use HPLC-grade organic solvents.

-

Prepare a series of calibration standards of this compound in the mobile phase of the intended HPLC method. A typical range might be 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

-

To a series of 4 mL glass vials, add an excess of solid this compound (e.g., 10-20 mg). The key is to ensure solid remains undissolved at the end of the experiment.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

3. Equilibration (The "Why"):

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined time, typically 24 to 72 hours.

-

Causality: This extended agitation period is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states. A shorter time might lead to an underestimation of solubility. To validate this, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer increases.

4. Phase Separation (Trustworthiness):

-

Allow the vials to stand undisturbed in the incubator for 30 minutes to allow coarse particles to settle.

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Self-Validation: This step is critical for ensuring no solid particulates are carried over into the analytical sample, which would falsely inflate the solubility measurement.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette and immediately filter it through a chemically inert 0.45 µm PTFE syringe filter into a clean HPLC vial. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter.

5. Quantification and Data Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples, calibration standards, and a solvent blank via a validated HPLC-UV method.

-

Calculate the concentration of the saturated solution by applying the dilution factor. The final solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust qualitative and theoretical profile can be established based on its physicochemical properties. The molecule's amphiphilic nature, with both hydrogen-bonding and aromatic functionalities, suggests solubility across a range of polar protic and aprotic solvents, with limited solubility in nonpolar media. Inferred data from synthetic procedures supports its solubility in common solvents like ethyl acetate and toluene. For researchers requiring precise, quantitative data for process optimization or formulation, the provided detailed shake-flask protocol offers a reliable and scientifically sound methodology to generate this critical information in-house.

References

-

Solubility of Things. (n.d.). 2-(4-Methoxyphenyl)ethylhydrazine. Retrieved from [Link]

-

Solubility of Things. (n.d.). [2-(4-methoxyphenyl)-1-methyl-ethyl]hydrazine. Retrieved from [Link]

-

LookChem. (n.d.). Cas 18312-46-4, (2-METHOXY-PHENYL)-HYDRAZINE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). KR100517343B1 - Preparation method of Methoxyphenylhydrazine.

-

Solubility of Things. (n.d.). (4-methoxyphenyl)methylhydrazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Methoxyphenylhydrazine Hydrochloride: A Versatile Chemical Intermediate for Synthesis and Research. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Step 1: 3-Methoxyphenyl hydrazine. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

- 1. Cas 18312-46-4,(2-METHOXY-PHENYL)-HYDRAZINE | lookchem [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 18312-46-4 CAS MSDS ((2-METHOXY-PHENYL)-HYDRAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. KR100517343B1 - Preparation method of Methoxyphenylhydrazine - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Reagents & Solvents [chem.rochester.edu]

A-Technical-Guide-to-the-Fischer-Indole-Synthesis-Utilizing-(2-Methoxyphenyl)hydrazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry discovered in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2] This guide provides an in-depth technical exploration of this reaction, focusing specifically on the use of (2-methoxyphenyl)hydrazine with various aldehydes and ketones. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[3] The strategic placement of a methoxy group at the 2-position of the hydrazine precursor allows for the regioselective synthesis of 7-methoxyindoles, a crucial subclass of compounds in drug discovery. This document delineates the core reaction mechanism, provides detailed, field-tested experimental protocols, discusses the influence of the methoxy substituent on reactivity and regioselectivity, and offers practical troubleshooting advice.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

Since its discovery by Hermann Emil Fischer, the Fischer indole synthesis has been the most widely employed method for preparing indole derivatives.[2][3][4][5][6] Its robustness lies in the acid-catalyzed thermal cyclization of an N-arylhydrazone, formed from the condensation of an arylhydrazine with an enolizable aldehyde or ketone.[6] The resulting indole framework is a key feature in a vast range of biologically active natural products, alkaloids, and synthetic pharmaceuticals, including the triptan class of antimigraine drugs.[1][5][7]

The specific use of this compound as a starting material is of particular interest to the drug development professional. The electron-donating nature of the 2-methoxy group significantly influences the reaction's outcome, directing the cyclization to produce 7-methoxyindoles. These structures are prevalent in neuroactive compounds and other therapeutic agents, making their efficient and selective synthesis a critical objective. This guide aims to provide the practicing scientist with the requisite knowledge to expertly apply this reaction to complex synthetic challenges.

The Core Mechanism: A Step-by-Step Analysis

The Fischer indole synthesis is a sophisticated cascade of chemical transformations.[8] Understanding each step is paramount for optimizing reaction conditions and predicting outcomes. The generally accepted mechanism, first proposed by Robinson, involves several key stages.[5]

-

Hydrazone Formation : The synthesis begins with the condensation of this compound with an aldehyde or ketone under acidic conditions to form the corresponding (2-methoxyphenyl)hydrazone.[1][8] This is a reversible imine-formation reaction.

-

Tautomerization : The hydrazone tautomerizes to the more reactive ene-hydrazine intermediate.[1][8] This step is crucial as it sets the stage for the key bond-forming event.

-

[4][4]-Sigmatropic Rearrangement : The protonated ene-hydrazine undergoes an irreversible[4][4]-sigmatropic rearrangement, a type of pericyclic reaction analogous to a Cope rearrangement.[1][8][9] This is the rate-determining step, where the critical C-C bond of the indole ring is formed and the weak N-N bond is cleaved.[5]

-

Aromatization & Cyclization : The resulting di-imine intermediate rearomatizes. Subsequent intramolecular attack by the amino group onto the imine carbon forms a cyclic aminal.[1]

-

Ammonia Elimination : Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to generate the final, energetically favorable aromatic indole ring.[1][8]

Isotopic labeling studies have confirmed that the N1 nitrogen of the original arylhydrazine is incorporated into the final indole ring.[1][5]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

The Role of the 2-Methoxy Group: Regioselectivity

When using an unsymmetrical ketone, the Fischer synthesis can potentially yield two different indole regioisomers.[10][11] The substitution pattern on the phenylhydrazine ring plays a critical role in directing the cyclization. An electron-donating group (EDG) like the 2-methoxy group in this compound generally directs the cyclization to the ortho position, leading to the formation of the 7-methoxyindole.

Rationale: The key[4][4]-sigmatropic rearrangement involves the formation of a new C-C bond between the benzene ring and the enamine carbon. The electron-donating methoxy group increases the nucleophilicity of the ortho carbon (C6 of the hydrazine ring), making it more reactive and favoring bond formation at that site. This electronic preference often overrides steric considerations, leading to high regioselectivity. However, it is noteworthy that in some cases with specific substrates and strong acid catalysts like HCl, abnormal reactions can occur where cyclization happens on the same side as the methoxy group, followed by substitution.[12]

Experimental Protocol: Synthesis of 7-Methoxy-1,2,3,4-tetrahydrocarbazole

This protocol details a representative Fischer indole synthesis using this compound hydrochloride and cyclohexanone. The procedure can often be performed as a "one-pot" synthesis, where the intermediate hydrazone is not isolated.[2][3][10]

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| This compound HCl | 174.63 | 1.75 g | 10.0 mmol | Limiting Reagent |

| Cyclohexanone | 98.14 | 1.08 g (1.14 mL) | 11.0 mmol | Use 1.1 equivalents |

| Glacial Acetic Acid | 60.05 | 20 mL | - | Catalyst and Solvent |

| Ethanol (95%) | - | ~40 mL | - | For recrystallization |

Step-by-Step Methodology

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (1.75 g, 10.0 mmol) and glacial acetic acid (20 mL).

-

Addition of Ketone : Begin stirring the mixture and add cyclohexanone (1.14 mL, 11.0 mmol) dropwise at room temperature.

-

Heating and Reflux : Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain a gentle reflux for 1 to 2 hours.

-

Cooling and Precipitation : After the reflux period, remove the heating mantle and allow the mixture to cool to room temperature. Then, cool the flask in an ice-water bath for 30 minutes to facilitate product precipitation.

-

Rationale : The product is significantly less soluble in cold acetic acid, promoting crystallization.

-

-

Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water (2 x 10 mL) to remove residual acetic acid and other water-soluble impurities.

-

Purification : Recrystallize the crude product from hot 95% ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Drying and Characterization : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven. The final product, 7-methoxy-1,2,3,4-tetrahydrocarbazole, should be characterized by melting point, ¹H NMR, ¹³C NMR, and MS analysis. A similar non-methoxylated synthesis yields a product with a melting point of 116-118°C.[13]

Caption: Figure 2: Experimental Workflow

Reaction Scope and Catalyst Choice

The Fischer indole synthesis is versatile, accommodating a wide range of aldehydes and ketones. However, the carbonyl component must be enolizable, meaning it must have at least one alpha-hydrogen.[4]

The choice of acid catalyst is critical and can significantly impact yield and selectivity.[5][9] A variety of Brønsted and Lewis acids are effective:

-

Brønsted Acids : Acetic acid, hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA) are commonly used.[1][3] PPA is particularly effective for less reactive substrates due to its high acidity and dehydrating properties.

-

Lewis Acids : Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also useful catalysts.[1][3][5] ZnCl₂ is a classic choice, often used in higher-temperature reactions.[8]

The optimal catalyst depends on the specific substrates and should be determined empirically.[14] For sensitive substrates, milder conditions, such as using acetic acid as both catalyst and solvent, are often preferred.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Incomplete hydrazone formation.2. Insufficient temperature/time for rearrangement.3. Catalyst deactivation.4. Substrate decomposition under harsh conditions. | 1. Pre-form the hydrazone before adding the cyclization catalyst.2. Increase reaction time or temperature; switch to a stronger acid catalyst (e.g., PPA).3. Use a higher loading of the catalyst.4. Use a milder catalyst (e.g., acetic acid, PTSA) and lower the temperature. |

| Formation of Tar/Polymer | 1. Excessively strong acid or high temperature.2. Unstable starting materials or intermediates. | 1. Reduce acid concentration or switch to a milder catalyst.2. Lower the reaction temperature.3. Run the reaction under an inert atmosphere (N₂ or Ar). |

| Poor Regioselectivity | 1. Competing electronic and steric effects.2. Inappropriate acid catalyst. | 1. Screen different acid catalysts; stronger or weaker acids can favor different isomers.[14]2. Modify the temperature; lower temperatures may enhance kinetic selectivity.[14]3. If possible, modify substituents on the ketone to enhance steric or electronic bias.[14] |

Applications in Drug Development

The 7-methoxyindole scaffold, readily accessible through the methods described, is a key component in a variety of therapeutic agents. Methoxyindoles, in general, are explored for their antioxidant, neuroprotective, and oncostatic properties.[15][16] The development of Janus kinase (JAK) inhibitors, such as AZD4205, for cancer therapy showcases the synthesis of complex 7-substituted indoles as a critical step.[17] Furthermore, the broader indole and oxindole families are central to the discovery of drugs for conditions like glaucoma and cancer, acting on targets like topoisomerase I.[18][19] The Fischer indole synthesis provides a direct and adaptable route to these valuable molecular architectures, solidifying its importance in modern medicinal chemistry.[7]

Conclusion

The reaction of this compound with aldehydes and ketones via the Fischer indole synthesis is a powerful and highly relevant tool for the modern synthetic chemist. It offers a regioselective pathway to 7-methoxyindoles, privileged structures in drug discovery. A thorough understanding of the reaction mechanism, the influence of the methoxy substituent, and the critical role of the acid catalyst allows researchers to harness this classic reaction to build complex molecular targets efficiently. By mastering the protocols and troubleshooting strategies outlined in this guide, scientists can confidently apply this synthesis to accelerate the development of novel therapeutics.

References

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

SynArchive. Fischer Indole Synthesis. [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. [Link]

-

Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. [Link]

-

Gholap, A. R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2664-2673. [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

All about Organic Chemistry. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). YouTube. [Link]

-

Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(16), 3095-3111. [Link]

-

Ishii, H. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12, 275-288. [Link]

-

Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5847-5853. [Link]

-

ACS Publications. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

-

Peruncheralathan, S., et al. (2005). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2005(11), 175-180. [Link]

-

Semantic Scholar. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]

-

Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]

-

Abdel-Wahab, B. F., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066-54087. [Link]

-

Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. [Link]

-

Alekseyev, R. S., et al. (2017). FISCHER REACTION IN THE SYNTHESIS OF 2,3-DISUBSTITUTED 7-AZAINDOLES. Chemistry of Heterocyclic Compounds, 53(6/7), 754-762. [Link]

-

vibzz lab. (2021). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. [Link]

-

Sajjadifar, S., et al. (2014). A New, Simple and E cient Method for the Synthesis of Indolenine Derivatives via Fischer's Method. Scientia Iranica, 21(6), 2029-2035. [Link]

-

Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(11), 5964-5984. [Link]

-

Semantic Scholar. A new and practical approach for preparing 7-oxygenated indoles and application to the first synthesis of eudistomidin-A. (Fischer indolization and its related compounds. Part 28). [Link]

-

Reyes-Gonzales, M. C., et al. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Melatonin Research, 2(1), 161-174. [Link]

-

Abdel-Aziem, A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 10(1), 19875. [Link]

-

Karchava, A. V., et al. (2024). Discovery of Novel 2-Oxindoles as Compounds with Antiglaucoma Activity. ChemMedChem, e202400977. [Link]

-